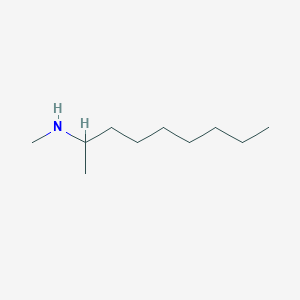

N-Methylnonan-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

90023-97-5 |

|---|---|

Molecular Formula |

C10H23N |

Molecular Weight |

157.30 g/mol |

IUPAC Name |

N-methylnonan-2-amine |

InChI |

InChI=1S/C10H23N/c1-4-5-6-7-8-9-10(2)11-3/h10-11H,4-9H2,1-3H3 |

InChI Key |

MRUQQYFNDDRZJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)NC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of N-Methylnonan-2-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical guide on the physicochemical properties of N-Methylnonan-2-amine. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, this guide combines theoretical predictions, data from a closely related isomer (N-methylnonan-1-amine), and general principles of physical organic chemistry for aliphatic secondary amines. All data presented for the isomer is clearly labeled as such and should be interpreted with caution as a proxy for the properties of this compound.

Introduction

This compound is a secondary aliphatic amine. Its structure consists of a nonane carbon chain with a methylamino group attached to the second carbon atom. The presence of the nitrogen atom with its lone pair of electrons and the long alkyl chain dictates its physicochemical behavior, influencing properties such as basicity, solubility, and boiling point. Understanding these properties is crucial for its application in research and development, particularly in areas like organic synthesis and medicinal chemistry.

Physicochemical Properties

Due to the absence of direct experimental data for this compound, this section provides computed data for its isomer, N-methylnonan-1-amine, and discusses the expected properties of this compound based on the general characteristics of secondary amines.

General Properties of Aliphatic Secondary Amines

Secondary amines, such as this compound, exhibit distinct physical properties based on their molecular structure.[1][2][3]

-

Boiling Point: Primary and secondary amines have the ability to form intermolecular hydrogen bonds, although these are weaker than the hydrogen bonds in alcohols of similar molecular weight.[4][5] Consequently, their boiling points are higher than those of alkanes but lower than those of corresponding alcohols.[4] The boiling point of secondary amines is generally slightly lower than that of their primary amine isomers.[3]

-

Solubility: Lower molecular weight amines are soluble in water due to their ability to form hydrogen bonds with water molecules.[2][5] However, as the length of the hydrophobic alkyl chain increases, water solubility decreases significantly.[2][5] this compound, with a total of ten carbon atoms, is expected to have very low solubility in water but should be soluble in organic solvents.[2]

-

Basicity: Like other amines, this compound is a weak base due to the lone pair of electrons on the nitrogen atom, which can accept a proton.[1] Alkyl groups are electron-donating and increase the electron density on the nitrogen, making alkylamines more basic than ammonia.[1]

Quantitative Data for N-methylnonan-1-amine (Isomer)

The following table summarizes the computed physicochemical properties for N-methylnonan-1-amine, an isomer of the target compound. This data has been sourced from the PubChem database and should be considered as an estimation for this compound.[6]

| Property | Value (for N-methylnonan-1-amine) | Data Type | Source |

| Molecular Formula | C₁₀H₂₃N | - | PubChem[6] |

| Molecular Weight | 157.30 g/mol | Computed | PubChem[6] |

| XLogP3 | 4.5 | Computed | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | Computed | PubChem[6] |

| Hydrogen Bond Acceptor Count | 1 | Computed | PubChem[6] |

| Rotatable Bond Count | 8 | Computed | PubChem[6] |

| Exact Mass | 157.183049738 Da | Computed | PubChem[6] |

| Topological Polar Surface Area | 12 Ų | Computed | PubChem[6] |

Experimental Protocols

Specific experimental protocols for the determination of the physicochemical properties of this compound are not available in the literature. However, standard methodologies for characterizing liquid amines can be applied. A generalized workflow for determining key properties is outlined below.

Caption: Generalized workflow for physicochemical characterization.

Boiling Point Determination

The boiling point can be determined using a micro-boiling point method with a Thiele tube or by distillation if a larger sample is available. The micro-reflux method is suitable for small sample volumes.[7][8][9]

Density Measurement

The density of the liquid amine can be accurately measured using an oscillating U-tube density meter.[10][11][12] This method requires a small sample volume and provides high precision.

Solubility Determination

The solubility in water and various organic solvents can be determined by the evaporation method.[13] A known volume of the solvent is saturated with the amine, and then the solvent is evaporated to determine the mass of the dissolved amine.

pKa Determination

The acid dissociation constant (pKa) of the conjugate acid of the amine can be determined by potentiometric titration.[14][15][16] This involves titrating a solution of the amine with a strong acid and monitoring the pH.

Biological Activity and Signaling Pathways

Currently, there is no information available in the scientific literature regarding any specific biological activities or signaling pathways associated with this compound.

Safety and Handling

References

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. Physical Properties of Amines Explained with Examples [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. Methylnonylamine | C10H23N | CID 4626079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. mdpi.com [mdpi.com]

- 11. uvadoc.uva.es [uvadoc.uva.es]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-Methylnonan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for N-Methylnonan-2-amine, a secondary amine with potential applications in pharmaceutical and chemical research. The document provides a comparative analysis of the most viable synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Executive Summary

This compound can be effectively synthesized through two principal methods: reductive amination of 2-nonanone with methylamine and N-alkylation of nonan-2-amine. Reductive amination is generally the preferred route due to its superior control over the degree of alkylation, minimizing the formation of polysubstituted byproducts. This guide will focus on the reductive amination pathway, offering a comprehensive overview of the reaction mechanism, experimental setup, and characterization of the final product.

Reductive Amination Pathway

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds.[1] The reaction proceeds in two main steps: the formation of an intermediate imine or enamine, followed by its reduction to the corresponding amine.[1][2] For the synthesis of this compound, this involves the reaction of 2-nonanone with methylamine, followed by reduction.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common.[2][3] Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion in situ without significantly reducing the starting ketone.[2][4]

Reaction Scheme:

Figure 1: Reductive amination of 2-nonanone.

Experimental Protocol: Reductive Amination of 2-Nonanone

This protocol provides a detailed methodology for the synthesis of this compound via reductive amination using sodium cyanoborohydride.

Materials:

-

2-Nonanone

-

Methylamine (40% solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Acetic acid (glacial)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M in diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nonanone (1.0 eq) in methanol.

-

Amine Addition: Add methylamine solution (1.2 eq) to the flask.

-

Acidification: Add glacial acetic acid to adjust the pH of the solution to approximately 6-7.

-

Imination: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Slowly add sodium cyanoborohydride (1.5 eq) in portions to the reaction mixture. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add saturated sodium bicarbonate solution to basify the mixture to a pH of 8-9.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Salt Formation (Optional): For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a 1 M solution of HCl in diethyl ether until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Quantitative Data

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (by GC) | >98% |

Table 1: Typical quantitative data for the reductive amination synthesis of this compound.

N-Alkylation Pathway

An alternative, though often less selective, route to this compound is the direct N-alkylation of nonan-2-amine with a methylating agent. Common methylating agents include methyl iodide, dimethyl sulfate, or methyl triflate. A major drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine (N,N-dimethylnonan-2-amine) and even the quaternary ammonium salt.[5] Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.

Reaction Scheme:

Figure 2: N-alkylation of nonan-2-amine.

Experimental Protocol: N-Alkylation of Nonan-2-amine

Materials:

-

Nonan-2-amine

-

Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of nonan-2-amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Methylation: Add methyl iodide (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or GC-MS.

-

Work-up:

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product will likely be a mixture of starting material, the desired secondary amine, and the tertiary amine. This mixture must be carefully separated by column chromatography on silica gel.

Quantitative Data

| Parameter | Value |

| Typical Yield (Secondary Amine) | 40-60% |

| Byproducts | N,N-dimethylnonan-2-amine, unreacted nonan-2-amine |

Table 2: Typical quantitative data for the N-alkylation synthesis of this compound.

Conclusion

For the synthesis of this compound, reductive amination of 2-nonanone with methylamine stands out as the more efficient and selective method, consistently providing higher yields of the desired product with greater purity. The N-alkylation of nonan-2-amine, while a viable alternative, is hampered by a lack of selectivity, often resulting in a mixture of products that necessitates challenging purification steps. For researchers and drug development professionals requiring a reliable and high-yielding synthesis of this compound, the reductive amination pathway is the recommended approach.

References

N-Methylnonan-2-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnonan-2-amine is a secondary aliphatic amine that holds potential interest in various fields of chemical research and development, including as a building block in organic synthesis and for potential biological applications. Due to its specific substitution pattern, it may exhibit unique physicochemical and biological properties. This technical guide provides a detailed overview of its chemical identifiers, predicted physical and spectroscopic properties, a plausible synthetic route, and a general workflow for its characterization. The information presented herein is compiled from data on structurally analogous compounds and established chemical principles, providing a foundational resource for researchers working with this or similar molecules.

Chemical Identifiers and Physical Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₂₃N |

| Molecular Weight | 157.30 g/mol |

| Canonical SMILES | CCCCCCCC(C)NC |

| InChI | InChI=1S/C10H23N/c1-4-5-6-7-8-9-10(2)11-3/h10-11H,4-9H2,1-3H3 |

| InChIKey | Predicted: Based on structure |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Boiling Point | ~180-200 °C |

| Density | ~0.77-0.79 g/cm³ |

| LogP | ~3.5-4.0 |

| pKa | ~10.5-11.0 |

Note: These properties are estimations based on structurally similar aliphatic amines and have not been experimentally verified for this compound.

Synthesis Protocol: Reductive Amination

A common and efficient method for the synthesis of N-methyl secondary amines is through the reductive amination of a ketone with methylamine.[1][2][3] This approach offers high selectivity and can often be performed as a one-pot reaction.[2]

General Experimental Protocol

The synthesis of this compound can be achieved by the reductive amination of nonan-2-one with methylamine.

Materials:

-

Nonan-2-one

-

Methylamine (solution in a suitable solvent, e.g., methanol or THF)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)

-

Titanium(IV) isopropoxide (optional, as a Lewis acid catalyst)[1]

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Hydrochloric acid (for extraction)

-

Sodium hydroxide (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve nonan-2-one in the chosen anhydrous solvent. Add a solution of methylamine (typically 1.5-2.0 equivalents). If using a catalyst like titanium(IV) isopropoxide, it is added at this stage.[1] The mixture is stirred at room temperature for several hours to facilitate the formation of the intermediate imine.

-

Reduction: The reducing agent is then added portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reduction can be exothermic. The reaction is stirred until the imine is fully converted to the amine, which can be monitored by techniques such as TLC or GC-MS.

-

Work-up: Once the reaction is complete, the mixture is quenched by the slow addition of water. The product is then typically extracted into an organic solvent. To purify the amine from any unreacted ketone, the organic layer can be washed with an acidic solution (e.g., 1M HCl) to protonate the amine, rendering it water-soluble.

-

Isolation: The aqueous layer containing the protonated amine is then basified (e.g., with 2M NaOH) to a pH > 12 to deprotonate the amine. The free amine is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule.

-

N-CH₃: A singlet at approximately 2.2-2.5 ppm.

-

N-H: A broad singlet, the chemical shift of which is concentration and solvent dependent (typically 0.5-2.0 ppm).

-

CH-N: A multiplet at approximately 2.5-2.8 ppm.

-

Aliphatic Chain (CH₂ and CH₃): A series of multiplets and triplets in the upfield region (approximately 0.8-1.6 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms.

-

N-CH₃: A signal at approximately 30-35 ppm.

-

CH-N: A signal at approximately 55-60 ppm.

-

Aliphatic Chain (CH₂ and CH₃): Signals in the range of 10-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak for this compound is expected at an m/z of 157.[4][5][6]

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6][7] For this compound, two primary alpha-cleavage fragments are expected:

-

Loss of a heptyl radical (C₇H₁₅•) to give a fragment at m/z 58.

-

Loss of a methyl radical (CH₃•) to give a fragment at m/z 142.

-

The base peak in the mass spectrum is likely to be the more stable iminium ion resulting from alpha-cleavage.[6]

Biological Activity and Significance

N-methylated amines are prevalent in a wide range of biologically active molecules, including many pharmaceuticals.[8][9][10] The presence of an N-methyl group can significantly influence a molecule's pharmacological properties, such as its solubility, metabolic stability, and binding affinity to biological targets.[8]

While no specific biological activities have been reported for this compound, long-chain aliphatic amines and their derivatives are known to exhibit various biological effects.[11] Research into the biological profile of this compound could explore its potential as an antimicrobial agent, an ion channel modulator, or as a scaffold for the development of new therapeutic agents.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound for which specific experimental data is not widely available. By leveraging established principles of organic synthesis and spectroscopic analysis of analogous compounds, this document offers a predictive yet comprehensive overview for researchers. The detailed synthetic protocol and expected analytical data serve as a valuable starting point for the synthesis, characterization, and further investigation of this and related long-chain N-methylated secondary amines. Further experimental work is necessary to validate the predicted properties and to explore the potential applications of this molecule.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. whitman.edu [whitman.edu]

- 5. Video: Mass Spectrometry of Amines [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Spectroscopic Profile of N-Methylnonan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Methylnonan-2-amine. The information presented herein is based on established principles of spectroscopy for secondary aliphatic amines. This document also outlines standard experimental protocols for the acquisition of such spectral data, intended to serve as a practical reference for researchers in organic chemistry and drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from typical values for similar aliphatic secondary amines.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H1' (N-CH₃) | ~2.4 | s | 3H | - |

| H1 | ~1.1 | d | 3H | ~6.5 |

| H2 | ~2.6-2.8 | m | 1H | - |

| H3 | ~1.2-1.4 | m | 2H | - |

| H4-H8 | ~1.2-1.4 | m | 10H | - |

| H9 | ~0.9 | t | 3H | ~7.0 |

| NH | ~0.7-1.5 | br s | 1H | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1' (N-CH₃) | ~34-36 |

| C1 | ~20-23 |

| C2 | ~55-60 |

| C3 | ~35-38 |

| C4-C7 | ~22-32 |

| C8 | ~31-33 |

| C9 | ~14 |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| N-H Stretch | 3300 - 3500 | Weak-Medium | Single, sharp peak characteristic of a secondary amine.[1][2] |

| C-H Stretch (sp³) | 2850 - 2960 | Strong | Aliphatic C-H stretching. |

| N-H Bend | 1550 - 1650 | Weak-Medium | Sometimes observed for secondary amines.[1][2] |

| C-N Stretch | 1180 - 1250 | Medium | Characteristic of an aliphatic amine.[1][2][3][4] |

| N-H Wag | 650 - 900 | Broad, Weak-Medium | Out-of-plane bending.[1][2] |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 157 | Moderate | [M]⁺ (Molecular Ion) |

| 142 | High | [M-CH₃]⁺ (Alpha-cleavage) |

| 72 | High | [CH₃CH=NHCH₃]⁺ (Alpha-cleavage) |

| 44 | Moderate | [CH₃NH=CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is set up by inserting the sample, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal homogeneity.[5] The probe is tuned for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128-1024 or more) is typically required. A wider spectral width (e.g., 0-220 ppm) is used.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR spectroscopy, a drop of the neat liquid sample is placed directly onto the ATR crystal.[6][7]

-

Instrument Setup: The ATR accessory is installed in the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The sample is placed on the crystal, and the spectrum is recorded.[8] Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The ATR correction may be applied to the data.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules.[9][10] The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.[11][12]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure. For amines, alpha-cleavage is a dominant fragmentation pathway.[13][14][15]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. books.rsc.org [books.rsc.org]

- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

In-depth Technical Guide on N-Methylnonan-2-amine: Unraveling its Mechanism of Action in Biological Systems

A comprehensive exploration of the current understanding and potential biological roles of N-Methylnonan-2-amine for researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the mechanism of action, biological activity, and pharmacology of this compound is exceedingly scarce. Consequently, this document synthesizes information on the general principles of amine functionality in biological systems and the known activities of structurally related molecules to provide a foundational but speculative overview. The absence of direct experimental data on this compound necessitates that the information presented herein be treated as a theoretical framework to guide future research.

Introduction

This compound is a secondary aliphatic amine with a nine-carbon chain. Its structure suggests potential interactions with biological systems, particularly those involving lipophilic environments and receptors that recognize endogenous amines. While direct research is lacking, the broader family of alkylamines and N-methylated amines has been shown to interact with various physiological targets. This guide aims to provide a theoretical framework for investigating the potential mechanism of action of this compound based on established principles of pharmacology and medicinal chemistry.

Physicochemical Properties and Potential for Biological Interaction

The chemical structure of this compound, featuring a secondary amine group and a nonyl carbon chain, dictates its potential biological behavior. The long alkyl chain confers significant lipophilicity, suggesting it may readily partition into cell membranes and adipose tissue. The secondary amine group can act as a hydrogen bond donor and acceptor, and under physiological pH, it is expected to be protonated, carrying a positive charge. This charge is crucial for potential electrostatic interactions with biological macromolecules such as receptors and enzymes.

Potential Molecular Targets and Mechanisms of Action

Based on the activities of structurally analogous compounds, several potential molecular targets can be hypothesized for this compound.

Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that are activated by endogenous trace amines.[1][2] These receptors are involved in neuromodulation and have been identified as potential therapeutic targets for a range of neurological and psychiatric disorders.[2] Given that many endogenous and synthetic amines with lipophilic character are TAAR agonists, it is plausible that this compound could interact with one or more TAAR subtypes.

-

Hypothesized Signaling Pathway:

If this compound acts as a TAAR1 agonist, for instance, it would likely lead to the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade can modulate the activity of various downstream effectors, influencing neurotransmitter release and neuronal excitability.

Hypothesized TAAR1 signaling pathway for this compound.

Long-chain alkylamines have been reported to modulate the activity of various ion channels, including NMDA receptors.[3][4][5] The lipophilic tail of this compound could facilitate its insertion into the lipid bilayer, allowing it to allosterically modulate channel function. The protonated amine could also directly interact with the channel pore or other charged residues.

-

Hypothesized Experimental Workflow for Investigating Ion Channel Modulation:

To investigate the effect of this compound on ion channels, a standard electrophysiology setup could be employed using techniques like patch-clamp recording on cultured neurons or cells expressing specific ion channel subunits.

Some N-methylated amines are known to be substrates or inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters. While the structure of this compound does not immediately suggest a classic MAO inhibitor profile, its potential interaction cannot be entirely ruled out without experimental validation.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound is available, the following table is a template illustrating how such data would be presented if it were to be generated through future research.

Target Assay Type Parameter Value Reference TAAR1 Radioligand Binding Ki - TBD TAAR1 cAMP Accumulation EC50 - TBD NMDA Receptor Electrophysiology IC50 - TBD MAO-A Enzyme Inhibition IC50 - TBD MAO-B Enzyme Inhibition IC50 - TBD

Detailed Experimental Protocols (Templates)

The following are generalized protocols that could be adapted to study the biological activity of this compound.

-

Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing human TAAR1. Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

Binding Assay: Incubate cell membranes with a known radiolabeled TAAR1 ligand (e.g., [³H]-p-tyramine) in the presence of varying concentrations of this compound.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.

-

Cell Preparation: Culture primary neurons or a suitable cell line expressing the ion channel of interest on glass coverslips.

-

Recording: Place a coverslip in a recording chamber on an inverted microscope. Obtain a whole-cell patch-clamp configuration using a glass micropipette.

-

Drug Perfusion: Perfuse the cells with an external solution containing a known agonist for the ion channel to establish a baseline current. Subsequently, co-apply the agonist with varying concentrations of this compound.

-

Data Acquisition and Analysis: Record the changes in membrane current. Plot the percentage of inhibition or potentiation against the concentration of this compound to determine the IC50 or EC50 value.

Conclusion and Future Directions

The biological activity of this compound remains an open area for investigation. Based on its chemical structure, it is plausible that this compound interacts with aminergic G protein-coupled receptors like TAARs or modulates the function of ion channels. The lack of existing data underscores the need for systematic pharmacological profiling. Future research should focus on performing binding and functional assays against a panel of receptors and ion channels to elucidate its primary molecular targets. Subsequent studies could then explore its effects in cellular and animal models to understand its physiological and potential therapeutic relevance. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

- 1. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trace Amines and Their Receptors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. Native N-methyl-D-aspartate receptors containing NR2A and NR2B subunits have pharmacologically distinct competitive antagonist binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of 2-phenoxyethanol on N-methyl-D-aspartate (NMDA) receptor-mediated ion currents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of N-Methylnonan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnonan-2-amine is a secondary amine whose biological activities have not yet been extensively characterized. This technical guide consolidates the current understanding of structurally related amine compounds and outlines a comprehensive strategy for the elucidation of this compound's potential pharmacological profile. Drawing parallels from the well-documented activities of other aliphatic and secondary amines, particularly their interactions with biogenic amine systems, this document serves as a foundational resource for initiating research into this compound. We present a series of recommended experimental protocols, from initial receptor binding assays to cell-based signaling pathway analysis, to systematically investigate its mechanism of action. This guide is intended to provide researchers and drug development professionals with the necessary theoretical framework and practical methodologies to explore the therapeutic potential of this compound.

Introduction

Amines are a fundamental class of organic compounds that play a crucial role in a vast array of biological processes. Many endogenous amines, such as catecholamines and serotonin, function as key neurotransmitters and hormones. The introduction of synthetic amine-containing compounds has been a cornerstone of modern pharmacology, leading to the development of numerous therapeutic agents. This compound, a secondary aliphatic amine, remains a largely unexplored entity within the chemical landscape. Its structural similarity to known bioactive amines suggests a potential for interaction with various physiological targets, warranting a thorough investigation into its biological activity.

This document provides a technical overview of the potential biological activities of this compound, with a focus on its possible role as a modulator of aminergic systems. We will explore potential molecular targets, propose signaling pathways that may be affected, and provide detailed experimental protocols for the systematic evaluation of its pharmacological properties.

Potential Molecular Targets and Biological Activity

Given the structural features of this compound, several potential molecular targets can be hypothesized. The presence of a secondary amine group and a nine-carbon aliphatic chain suggests possible interactions with receptors and transporters that recognize endogenous biogenic amines.

Trace Amine-Associated Receptors (TAARs)

A primary family of potential targets for this compound are the Trace Amine-Associated Receptors (TAARs).[1][2] TAARs are a class of G-protein coupled receptors (GPCRs) that bind to endogenous trace amines like β-phenylethylamine, tyramine, and octopamine.[1][3] These receptors are implicated in a variety of physiological and neurological processes, including the modulation of dopaminergic and serotonergic systems.[1] The aliphatic nature of this compound makes it a candidate ligand for TAARs, particularly those that recognize volatile amines.[4]

Monoamine Transporters

Monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft. Many synthetic amines act as inhibitors or substrates for these transporters, thereby modulating neurotransmitter levels. The structural resemblance of this compound to substrates of these transporters suggests it may exhibit similar activity.

Other Amine Receptors

While less likely, interactions with other classes of amine receptors, such as adrenergic, dopaminergic, or serotonergic receptors, cannot be entirely ruled out. The specificity and affinity of this compound for these receptors would need to be determined experimentally.

Proposed Signaling Pathways

Should this compound act as a ligand for TAARs, it would likely initiate intracellular signaling cascades mediated by G-proteins. The specific downstream effects would depend on the G-protein subtype coupled to the receptor (e.g., Gs, Gi/o, or Gq).

A potential signaling pathway initiated by the activation of a Gs-coupled TAAR is depicted below.

Experimental Protocols

To systematically evaluate the biological activity of this compound, a tiered approach is recommended, beginning with in vitro binding and functional assays, followed by cell-based and potentially in vivo studies.

Receptor Binding Assays

The initial step is to determine if this compound binds to its hypothesized molecular targets. Radioligand binding assays are a robust and sensitive method for measuring the affinity of a ligand for a receptor.[5]

4.1.1. Competitive Radioligand Binding Assay

-

Objective: To determine the affinity (Ki) of this compound for a panel of receptors, including TAARs, DAT, NET, and SERT.

-

Principle: This assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand of known high affinity for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the Ki.[6][7]

-

Methodology:

-

Prepare cell membranes or purified receptors expressing the target of interest.

-

Incubate the membranes with a fixed concentration of a suitable radioligand and a range of concentrations of this compound.

-

Separate the bound and free radioligand using a filtration apparatus.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation.

-

Cell-Based Functional Assays

Once binding is established, the next step is to determine the functional consequence of this binding (i.e., is this compound an agonist, antagonist, or inverse agonist?).

4.2.1. Reporter Gene Assay

-

Objective: To measure the functional activity of this compound at its target receptor.

-

Principle: This assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway.[8] For example, a cAMP response element (CRE) can be used to measure the activation of Gs-coupled receptors.[8]

-

Methodology:

-

Transfect host cells (e.g., HEK293) with plasmids encoding the target receptor and the reporter gene construct.

-

Incubate the transfected cells with a range of concentrations of this compound.

-

Lyse the cells and measure the activity of the reporter enzyme.

-

Plot the reporter activity against the log concentration of this compound to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Target Receptor | Ki (nM) |

| TAAR1 | |

| TAAR5 | |

| TAAR7f | |

| DAT | |

| NET | |

| SERT |

Table 2: Functional Potencies (EC50/IC50) of this compound

| Target Receptor | Assay Type | Functional Response | Potency (nM) |

| TAAR1 | CRE-Luciferase | Agonist | EC50 = |

| TAAR1 | CRE-Luciferase | Antagonist | IC50 = |

Conclusion

While the biological activity of this compound is currently uncharacterized, its chemical structure suggests a strong potential for interaction with aminergic systems, particularly Trace Amine-Associated Receptors. The experimental framework outlined in this technical guide provides a clear and systematic path for the elucidation of its pharmacological profile. The data generated from these studies will be crucial in determining the therapeutic potential of this compound and will provide valuable insights for the design of future drug candidates. A thorough investigation, as proposed herein, is a necessary first step in unlocking the potential of this novel chemical entity.

References

- 1. Trace Amines and Trace Amine-Associated Receptors: A New Frontier in Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trace Amines and Their Receptors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

N-Methylnonan-2-amine: A Predictive Toxicological and Safety Assessment

Disclaimer: This document provides a predictive toxicological and safety assessment for N-Methylnonan-2-amine based on structure-activity relationships and data from analogous compounds. As of the date of this publication, no specific toxicological studies on this compound have been identified in publicly available literature. The information herein is intended for use by researchers, scientists, and drug development professionals as a guide for initial safety considerations and to inform the design of appropriate toxicological testing.

Introduction

This compound is a secondary aliphatic amine. The nonan-2-amine backbone is substituted with a methyl group on the nitrogen atom. Due to the absence of direct toxicological data, this whitepaper employs a structure-activity relationship (SAR) approach to forecast its potential hazards. This involves evaluating data from structurally similar aliphatic amines to infer the toxicological profile of this compound. The primary areas of toxicological concern for aliphatic amines include acute toxicity, skin and eye irritation/corrosion, and genotoxicity.

Predicted Toxicological Profile

Based on the toxicological data of structurally related secondary and long-chain aliphatic amines, this compound is predicted to exhibit the following properties:

-

Acute Oral Toxicity: Likely to be harmful if swallowed.

-

Dermal and Eye Irritation: Predicted to be corrosive to the skin and eyes.

-

Respiratory Irritation: May cause respiratory irritation.

-

Genotoxicity: The potential for genotoxicity cannot be ruled out without specific testing.

Quantitative Data for Structurally Related Compounds

To provide a quantitative basis for the predictive assessment, toxicological data for structurally analogous aliphatic amines are summarized below. These compounds share key structural features with this compound, such as being secondary amines with long alkyl chains.

| Compound | CAS Number | Test | Species | Route | Result | GHS Classification |

| N-Methyldecylamine | 7516-82-7 | - | - | Oral | - | Acute Tox. 4 (Harmful if swallowed)[1] |

| - | - | Skin | - | Skin Corr. 1B (Causes severe skin burns and eye damage)[1] | ||

| - | - | Inhalation | - | STOT SE 3 (May cause respiratory irritation)[1] | ||

| N-Dodecylamine | 124-22-1 | LD50 | Rat | Oral | > 2000 mg/kg[2][3] | Not Classified |

| LD50 | Mouse | Oral | 1160 mg/kg[4] | - | ||

| LD50 | Rat | Dermal | > 2000 mg/kg[2][5] | Not Classified | ||

| Draize Test | Rabbit | Skin | Severe (750 ug/24H)[4] | Skin Corr. 1B | ||

| Draize Test | Rabbit | Eye | Severe (50 ug/24H)[4] | Eye Dam. 1 | ||

| N-Methyl-1-dodecanamine | 7311-30-0 | - | - | Skin | - | Skin Corr. 1B (Causes severe skin burns and eye damage)[6] |

| - | - | Eye | - | Eye Dam. 1 (Causes serious eye damage)[6] |

Experimental Protocols

For the toxicological endpoints of greatest concern for this compound, the following standard experimental protocols, based on OECD guidelines, would be appropriate for generating definitive data.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity of a substance is typically determined using the OECD Test Guideline 401.[7][8][9][10]

-

Principle: The test substance is administered in a single dose by gavage to fasted experimental animals.[7] Several dose groups are used, with one dose per group.[7] Observations of effects and mortality are recorded.[7]

-

Test Animals: The preferred species is the rat.[7] Healthy, young adult animals are used.[7]

-

Procedure:

-

Animals are fasted prior to dosing (e.g., overnight for rats).[7]

-

The test substance is administered orally via a stomach tube.[7] The volume is generally limited to 1 mL/100g of body weight for rodents.[7]

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

A post-mortem examination is performed on all animals.[7]

-

-

Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[7]

Acute Dermal Irritation/Corrosion (OECD 404)

The potential for a substance to cause skin irritation or corrosion is assessed using the OECD Test Guideline 404.

-

Principle: A single dose of the test substance is applied to a small area of the skin of an animal. The degree of irritation or corrosion is evaluated at specific intervals.

-

Test Animals: The albino rabbit is the recommended species.

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from a small area on the back of the animal.

-

A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin and covered with a gauze patch.

-

The exposure period is typically 4 hours.[11]

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12]

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the observed lesions.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The mutagenic potential of a substance is often initially evaluated using the bacterial reverse mutation assay, as described in OECD Test Guideline 471.[13][14][15][16][17]

-

Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are caused by base substitutions or frameshifts in the DNA.[13][14][17] When a mutation occurs at the site of the original mutation, the bacteria can revert to a state where they can synthesize the required amino acid and thus grow on a minimal medium.[13]

-

Test System: At least five different bacterial strains are typically used.[14][17] The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.[13][15]

-

Procedure:

-

Data Analysis: The number of revertant colonies is counted for each concentration and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Visualizations

Logical Workflow for Predictive Toxicological Assessment

Caption: Workflow for the predictive toxicological assessment of a novel chemical.

Signaling Pathway for Skin Irritation/Corrosion

Caption: Generalized signaling pathway for chemically induced skin irritation.

Conclusion and Recommendations

In the absence of direct toxicological data for this compound, a predictive assessment based on structural analogues suggests that this compound is likely to be harmful if swallowed and corrosive to the skin and eyes. It may also cause respiratory irritation. To establish a definitive toxicological profile and ensure safe handling, it is strongly recommended that, at a minimum, the following studies be conducted:

-

Acute Oral Toxicity Study (OECD 401 or alternative acute toxicity methods)

-

In Vitro Skin Corrosion Test (OECD 431) followed by an In Vivo Dermal Irritation/Corrosion Study (OECD 404) if necessary

-

In Vitro Eye Damage/Irritation Test (e.g., OECD 437, 438, or 492)

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

Until such data are available, this compound should be handled with appropriate precautions for a substance that is potentially corrosive and acutely toxic. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

References

- 1. N-Methyldecylamine | C11H25N | CID 4181541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. physics.purdue.edu [physics.purdue.edu]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. scribd.com [scribd.com]

- 10. oecd.org [oecd.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Acute dermal toxicity study of new, used and laboratory aged aircraft engine oils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nib.si [nib.si]

- 14. oecd.org [oecd.org]

- 15. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-depth Technical Guide on the Thermochemical Properties of N-Methylnonan-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylnonan-2-amine is a secondary amine with potential applications in various fields, including as a precursor in organic synthesis and for the development of novel pharmaceutical compounds. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and predicting its behavior in chemical reactions. This guide provides estimated thermochemical data for this compound using the Benson group additivity method, outlines the methodology for this estimation, and presents a generalized reaction pathway for secondary amines.

Methodology: Benson Group Additivity

Due to the absence of direct experimental thermochemical data for this compound, the well-established Benson group additivity method was employed for the estimation of its gas-phase thermochemical properties.[1][2][3] This method assumes that the thermochemical properties of a molecule can be calculated by summing the contributions of its constituent groups.[1][4]

The general equation for the Benson group additivity method is:

Property = Σ (n_i * G_i) + C

Where:

-

n_i is the number of times group i appears in the molecule.

-

G_i is the group additivity value for property of group i.

-

C represents corrections for symmetry, stereoisomers, and other non-additive interactions.[2]

Experimental Protocol (Estimation Procedure):

-

Molecular Decomposition: The first step is to deconstruct the this compound molecule into its fundamental groups. The structure of this compound is: CH₃-NH-CH(CH₃)-(CH₂)₆-CH₃

The constituent Benson groups are:

-

One C-(N)(H)₃ group (the methyl group attached to the nitrogen).

-

One N-(C)₂(H) group (the secondary amine nitrogen).

-

One C-(N)(C)₂(H) group (the carbon atom at the second position of the nonane chain, bonded to the nitrogen, a methyl group, and the rest of the alkyl chain).

-

One C-(C)(H)₃ group (the methyl group attached to the second carbon of the nonane chain).

-

Six C-(C)₂(H)₂ groups (the methylene groups in the nonane chain).

-

One C-(C)(H)₃ group (the terminal methyl group of the nonane chain).

-

-

Group Value Compilation: The standard enthalpy of formation (ΔH_f°), standard entropy (S°), and heat capacity (C_p°) values for each group at 298.15 K were obtained from established thermochemical databases and literature.[5][6][7][8]

-

Symmetry Correction: The entropy calculation includes a correction for the molecule's symmetry number (σ). The symmetry number is the number of indistinguishable orientations of the molecule that can be achieved through rotation. For this compound, the symmetry number is 1. The correction is applied using the formula: -R * ln(σ), where R is the gas constant.

-

Calculation of Properties: The thermochemical properties are calculated by summing the values of the constituent groups and applying any necessary corrections.

Estimated Thermochemical Data

The following table summarizes the estimated gas-phase thermochemical data for this compound at 298.15 K.

| Property | Symbol | Estimated Value | Units |

| Standard Enthalpy of Formation (Gas) | ΔH_f° (g) | -205.4 | kJ/mol |

| Standard Molar Entropy (Gas) | S° (g) | 532.8 | J/(mol·K) |

| Heat Capacity at Constant Pressure (Gas) | C_p° (g) | 295.1 | J/(mol·K) |

Table 1: Estimated Thermochemical Data for this compound at 298.15 K

Generalized Reaction Pathways of Secondary Amines

Secondary amines like this compound can undergo various reactions. A common pathway is oxidation, which can proceed through different mechanisms depending on the oxidizing agent and reaction conditions. The following diagram illustrates a generalized logical workflow for the oxidation of a secondary amine.

Caption: Generalized oxidation pathways of a secondary amine.

Conclusion

This technical guide provides a set of estimated thermochemical data for this compound, which can serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The application of the Benson group additivity method offers a reliable approach for predicting the thermodynamic properties of organic compounds where experimental data is unavailable. The provided generalized reaction pathway for secondary amines offers a conceptual framework for understanding the potential chemical transformations of this compound.

References

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 2. metso.com [metso.com]

- 3. rmg.sourceforge.net [rmg.sourceforge.net]

- 4. 13. Thermochemistry Estimation — RMG-Py 3.3.0 Documentation [reactionmechanismgenerator.github.io]

- 5. nist.gov [nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. srd.nist.gov [srd.nist.gov]

An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-Methylnonan-2-amine in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the qualitative solubility of structurally analogous amines, namely decylamine and dihexylamine. Furthermore, a detailed experimental protocol for determining the solubility of liquid amines in organic solvents via the isothermal shake-flask method is presented. This guide is intended to be a valuable resource for researchers and professionals working with this and similar compounds, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction

This compound is a secondary amine with a total of ten carbon atoms. Its molecular structure, consisting of a polar amine group and a nonpolar alkyl chain, dictates its solubility behavior in different solvent systems. Understanding the solubility of this compound is crucial for a wide range of applications, including chemical synthesis, formulation development, and purification processes. This guide summarizes the available solubility information for structurally similar amines and provides a robust experimental methodology for determining the precise solubility of this compound in various organic solvents.

Expected Solubility Profile of this compound

Based on the principle of "like dissolves like," this compound, an aliphatic amine, is expected to be readily soluble in a variety of organic solvents.[1][2][3] The presence of the secondary amine group provides some polarity, allowing for interactions with polar organic solvents, while the C10 alkyl chain contributes to its solubility in nonpolar solvents. The solubility is anticipated to be high in alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether), ketones (e.g., acetone), and aromatic hydrocarbons (e.g., benzene, toluene). Conversely, its solubility in water is expected to be low due to the long hydrophobic alkyl chain.

Solubility Data of Structurally Analogous Amines

| Solvent | Decylamine (C10H23N) | Dihexylamine (C12H27N) |

| Polar Protic Solvents | ||

| Ethanol | Easily Soluble[4][5] | Soluble[6] |

| Methanol | Soluble[7] | Soluble[6] |

| Polar Aprotic Solvents | ||

| Acetone | Easily Soluble[4][5] | Soluble[6] |

| Ethyl Acetate | Soluble[8] | Soluble[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble[7] | Soluble[6] |

| Acetonitrile | Soluble[7] | Soluble[6] |

| Nonpolar Solvents | ||

| Diethyl Ether | Easily Soluble[4][5] | Soluble[6] |

| Benzene | Easily Soluble[4][5] | Soluble[6] |

| Chloroform | Easily Soluble[4][5] | Soluble[6] |

| Hexane | Soluble[6] | Soluble[6] |

| Aqueous Solvents | ||

| Water | Slightly Soluble/Insoluble[4][9][10] | Limited Solubility[6] |

Note: "Soluble" and "Easily Soluble" are qualitative descriptors found in the cited literature and generally indicate miscibility or high solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid amine, such as this compound, in an organic solvent using the isothermal shake-flask method. This method is considered the gold standard for equilibrium solubility measurements.[1][11][12]

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Glass vials with screw caps and PTFE septa

-

Analytical balance

-

Positive displacement micropipettes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and syringes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow for the separation of the excess solute from the saturated solution.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Accurately dilute the aliquot with a known volume of the appropriate solvent in a volumetric flask.

-

Analyze the diluted sample using a validated analytical method, such as GC-FID, to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of the amine in the diluted sample.

-

Calculate the solubility of this compound in the organic solvent, typically expressed in g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound in an organic solvent.

Caption: Isothermal shake-flask experimental workflow.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is sparse in the available literature, a strong qualitative understanding can be derived from the behavior of structurally similar amines. It is anticipated that this compound will exhibit high solubility in a broad range of common organic solvents. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable method for experimental determination. This technical guide serves as a foundational resource for scientists and researchers, facilitating informed solvent selection and providing a clear pathway for the empirical determination of this key physicochemical property.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. scribd.com [scribd.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Decylamine | 2016-57-1 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. Cas 2016-57-1,Decylamine | lookchem [lookchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Fatty Amine Decylamine For Sale | 2016-57-1 [whamine.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on the Stability of N-Methylnonan-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylnonan-2-amine, a secondary aliphatic amine, possesses a chemical structure that makes it a potential candidate in various applications, including as a building block in pharmaceutical synthesis and as a component in material science. Understanding the stability of this molecule is paramount for predicting its shelf-life, degradation pathways, and potential interactions in complex chemical environments. This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability of this compound. Due to the limited specific research on this particular molecule, this guide draws upon established theoretical frameworks and experimental data from structurally analogous aliphatic secondary amines to provide a robust predictive analysis.

Theoretical Methodologies for Stability Assessment

The stability of a molecule like this compound can be rigorously investigated using computational chemistry methods. These in silico techniques provide deep insights into the molecule's electronic structure, conformational preferences, and reactivity.

Computational Approaches

Density Functional Theory (DFT) is a widely used method for studying the stability and reactivity of organic molecules.[1][2] Functionals such as M06-2X are particularly well-suited for modeling organic species and their reaction mechanisms.[1] Ab initio methods, while computationally more intensive, can also provide highly accurate energy calculations for key reaction pathways.[3][4]

The primary goals of these theoretical studies are to:

-

Determine the most stable conformation: Molecules can exist in various spatial arrangements (conformers) with different energy levels. Identifying the lowest energy conformer is the first step in any stability analysis.

-

Calculate bond dissociation energies (BDEs): BDEs quantify the energy required to break a specific chemical bond. Bonds with lower BDEs are more susceptible to cleavage.

-

Map potential energy surfaces for degradation reactions: This involves identifying transition states and calculating the activation energies (ΔG≠) for potential degradation pathways, such as oxidation and thermal decomposition.[2]

Below is a conceptual workflow for the theoretical stability analysis of this compound.

Key Factors Influencing the Stability of Aliphatic Secondary Amines

The stability of this compound is influenced by both its intrinsic molecular structure and its external environment.

Structural Effects

-

Alkyl Chain Length: Longer alkyl chains generally decrease the rate of oxidative degradation due to electronic and steric hindrance effects.[5]

-

Steric Hindrance: Bulky groups around the nitrogen atom can sterically protect it from attack, thus increasing stability.

-

Presence of Other Functional Groups: The presence of hydroxyl or additional amino groups can increase the rate of degradation by providing more reactive sites for radical formation.[5]

Environmental Effects

-

Temperature: Thermal degradation is highly dependent on temperature, with higher temperatures generally leading to increased degradation rates, especially in the presence of CO2.[4]

-

Oxidizing Agents: The presence of oxygen or other oxidizing agents like ozone can lead to oxidative degradation.[1][2] Secondary amines have been shown to have higher oxidative degradation rates than primary or tertiary amines.[5][6][7]

-

Solvent: The solvent can have a significant impact on the thermal stability of amines.[4][8]

Predicted Degradation Pathways for this compound

Based on studies of analogous aliphatic secondary amines, two primary degradation pathways can be predicted for this compound: oxidative degradation and thermal degradation.

Oxidative Degradation

In the presence of oxidizing agents like ozone, the degradation of secondary amines is initiated by an oxygen-transfer reaction.[1][2] This can lead to the formation of nitroalkanes through hydroxylamine and nitrosoalkane intermediates.[1][2] Another potential pathway is N-dealkylation via a radical reaction.[1][2]

Thermal Degradation

In the absence of oxygen, aliphatic amines are generally more stable. However, at elevated temperatures, thermal decomposition can occur. For amines adsorbed on surfaces, decomposition can proceed via various elimination reactions.[9] In solution, particularly in the presence of CO2, thermal degradation can also be significant.[4] Disproportionation is another possible thermal degradation mechanism.[10]

Experimental Protocols for Stability Studies

To validate theoretical predictions, experimental stability studies are essential. A general protocol for assessing the stability of this compound is outlined below.

General Experimental Protocol for Oxidative Stability

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent.

-

Experimental Setup: Use a temperature-controlled reactor. Sparge a gas of known oxygen concentration (e.g., 99.9% O2) through the solution at a constant flow rate.[5][6]

-

Experimental Conditions:

-

Sampling: Withdraw aliquots of the solution at regular time intervals.

-

Analysis: Quantify the concentration of this compound and identify degradation products using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Quantitative Data on the Stability of Analogous Amines

While specific quantitative data for this compound is not available, the following table summarizes findings on the oxidative degradation of various aliphatic amines, which can serve as a benchmark.

| Amine Type | Relative Degradation Rate | Key Structural Factors Influencing Stability | Reference |

| Secondary Amines | Higher than primary and tertiary | - | [5][6][7] |

| Cyclic Amines | Lower oxidative degradation rates | Ring structure imparts stability | [5][6] |

| Amines with Long Alkyl Chains | Lower degradation rates | Electronic and steric hindrance effects | [5] |

| Amines with Hydroxyl Groups | Higher degradation rates | Increased number of reactive sites | [5] |

| Amines with Additional Amino Groups | Higher degradation rates | More reactive sites for radical formation | [5] |

Conclusion

The stability of this compound is a critical parameter for its practical application. This guide has outlined a comprehensive theoretical framework for assessing its stability, drawing upon established computational methodologies and experimental data from analogous compounds. The predicted degradation pathways, primarily oxidative and thermal, are influenced by a combination of structural and environmental factors. Future research should focus on performing specific theoretical calculations and experimental studies on this compound to validate these predictions and provide precise quantitative data on its stability profile. This will enable its safe and effective use in drug development and other scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Validate User [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of N-Methylnonan-2-amine using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of N-Methylnonan-2-amine in solution using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. Due to the polar nature of secondary amines, which can lead to poor chromatographic peak shape and reduced volatility, derivatization is an essential step for reliable quantification.[1][2][3] This protocol utilizes pentafluoropropionic anhydride (PFPA) for acylation, a common and effective derivatization strategy for primary and secondary amines, to enhance volatility and improve chromatographic performance.[4] The method is suitable for the analysis of this compound in various matrices, assuming appropriate sample clean-up and extraction procedures are employed.

Introduction

This compound is a secondary amine whose accurate quantification is crucial in various research and development settings. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds.[5] However, the direct analysis of polar amines like this compound by GC can be challenging due to peak tailing and poor sensitivity.[2][3]

To overcome these limitations, a derivatization step is employed. Acylation with reagents such as pentafluoropropionic anhydride (PFPA) is a widely used technique that converts the polar amine group into a less polar, more volatile, and thermally stable derivative.[1][4] This protocol provides a detailed methodology for the derivatization of this compound with PFPA and its subsequent quantification by GC-MS.

Experimental Protocol

Materials and Reagents

-

This compound standard

-

Pentafluoropropionic anhydride (PFPA)

-